N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide
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Overview
Description
“N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide” is a chemical compound that is part of the pyrimidine family . Pyrimidine is known to be a vital constituent of nucleic acids and is employed as a synthetic precursor of bioactive molecules . There are a wide spectrum of pharmacologically active compounds of pyrimidine, and its use in pharmaceuticals is becoming increasingly broad since the synthetic discovery of its substituted derivatives .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “this compound”, often involves the use of cyanamides . In one method, 2-amino-4,6-dimethylpyrimidine dissolved in ethanol was carefully added to an ethanol solution . The resulting compound was then characterized by various analytical measurements .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives has been established by techniques such as NMR spectroscopy and X-ray diffraction analysis .Chemical Reactions Analysis
The interaction of “this compound” with other compounds can lead to the formation of new structures . For instance, the interaction with methyl anthranilate leads to the formation of 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” and its derivatives have been characterized by various analytical measurements, including CHN elemental analyses, solubility, melting point, and conductivity .Scientific Research Applications
Synthesis and Chemical Properties
- Research has explored the synthesis of pyrimidine-linked pyrazole heterocyclics, including derivatives of N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide, through microwave irradiative cyclocondensation. These compounds have been evaluated for their insecticidal and antibacterial potential, highlighting the versatility of this compound derivatives in developing bioactive compounds (Deohate & Palaspagar, 2020).
Biological Applications
- In the field of antimicrobial research, derivatives of this compound have shown promising antibacterial and antifungal activities. For example, a study synthesized and evaluated new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl- 3,3′-dimethyl-(4,5′-bipyrazol)-5-ols as antimicrobial agents, showcasing their potential in combating microbial infections (Aggarwal et al., 2013).
Material Science and Photophysical Properties
- Research into the photophysical properties of pyrimidine derivatives, including those related to this compound, has led to the development of compounds with potential applications in material science and as pH sensors. For instance, a study on the design, synthesis, and pH-sensing application of pyrimidine-phthalimide derivatives highlights the innovative use of these compounds in developing new materials with specific functional properties (Yan et al., 2017).
Future Directions
The future directions for “N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide” and its derivatives could involve further exploration of their pharmacological activities, as well as their potential applications in various industries . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of these compounds.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antimicrobial and antifungal activities , suggesting that their targets could be enzymes or proteins essential for the growth and survival of microorganisms.
Biochemical Pathways
Given its potential antimicrobial and antifungal activities , it may interfere with essential biochemical pathways in these organisms, leading to their growth inhibition or death.
Result of Action
Based on its potential antimicrobial and antifungal activities , it can be inferred that the compound may lead to the inhibition of growth or death of the microorganisms.
Properties
IUPAC Name |
N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-4-5-11(15)12-7-10-13-8(2)6-9(3)14-10/h6H,7H2,1-3H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYSOQXKRDMXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC(=CC(=N1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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